

Application Notes and Protocols for ISAM-140 in Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with a Ki of 3.49 nM.[1] As a selective blocker of the A2BAR, **ISAM-140** is a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including cancer and inflammation. In the tumor microenvironment, high concentrations of adenosine can suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells.[2][3][4] By blocking the A2BAR, **ISAM-140** can rescue the activity of immune cells, such as T cells and NK cells, and inhibit tumor growth.[2][3][4]

These application notes provide detailed protocols for utilizing **ISAM-140** in common cell culture experiments to assess its effects on cell viability, signaling pathways, and immune cell function.

Data Presentation Quantitative Analysis of ISAM-140 Activity

While extensive IC50 data for **ISAM-140** across a wide range of cancer cell lines is not readily available in the public domain, the following table summarizes its known binding affinity and functional inhibitory concentrations from in vitro studies.

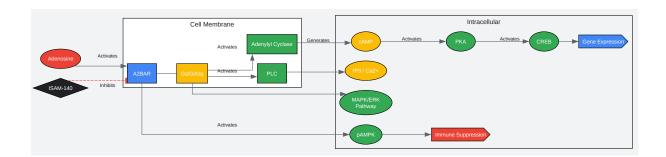


Parameter	Value	Cell Line/System	Reference
Ki (Binding Affinity)	3.49 nM	Recombinant A2BAR	[1]
Kb (cAMP Inhibition)	27.00 nM	NECA-stimulated HEK-293 cells	[1][2]
Effective Concentration (Lymphocyte Proliferation Rescue)	12 μΜ	Human Lymphocyte Co-cultures	[2]
Effective Concentration (Spheroid Growth Inhibition)	12 μΜ	Patient-derived Breast Cancer Spheroids	[2]

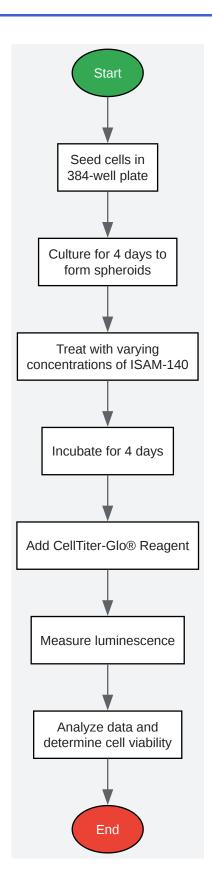
Signaling Pathway

ISAM-140, as an A2BAR antagonist, blocks the downstream signaling cascades initiated by adenosine binding to the A2B receptor. The A2B receptor can couple to Gs, Gi, and Gq proteins, leading to the modulation of multiple signaling pathways. The primary pathway inhibited by **ISAM-140** is the Gs-protein mediated activation of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB. Additionally, A2BAR signaling can influence other pathways, including the PLC-IP3-Ca2+ cascade and MAPK/ERK pathways. In immune cells, A2BAR activation can lead to the phosphorylation of AMP-activated protein kinase (pAMPK), a process that can be inhibited by A2BAR antagonists.[2]









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